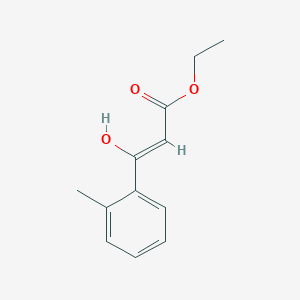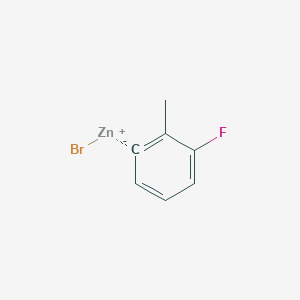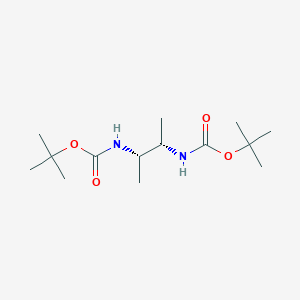
Di-tert-butyl (2S,3S)-butane-2,3-diyldicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate is an organic compound that features two tert-butyl groups attached to a butane-2,3-diyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate typically involves the reaction of a suitable butane-2,3-diyl precursor with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Substitution reactions often require catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate involves its interaction with specific molecular targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Di-tert-butyl peroxide: A radical initiator used in polymerization reactions.
Di-tert-butyl ((2S,3S)-2,3-dihydroxybutanedioate): A similar compound with hydroxyl groups instead of carbamate groups.
Uniqueness
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate is unique due to its specific structural configuration and the presence of two tert-butyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H28N2O4 |
|---|---|
Molecular Weight |
288.38 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butan-2-yl]carbamate |
InChI |
InChI=1S/C14H28N2O4/c1-9(15-11(17)19-13(3,4)5)10(2)16-12(18)20-14(6,7)8/h9-10H,1-8H3,(H,15,17)(H,16,18)/t9-,10-/m0/s1 |
InChI Key |
XFRQLXCIRJPEHE-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


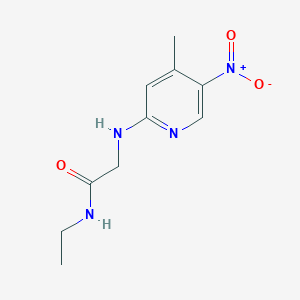
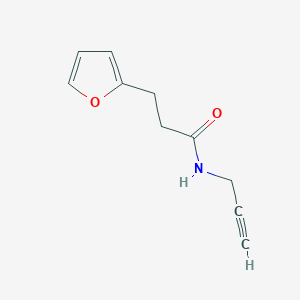
![(1s,2r,5r)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14893103.png)
![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
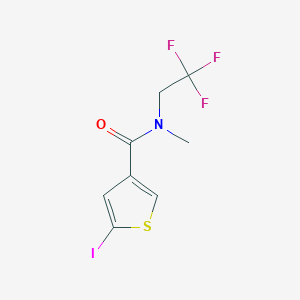
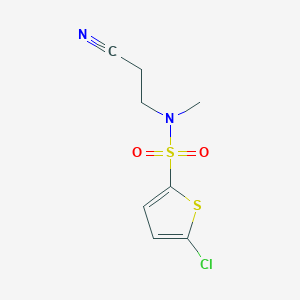
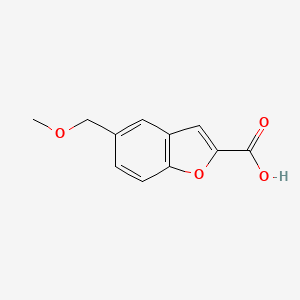
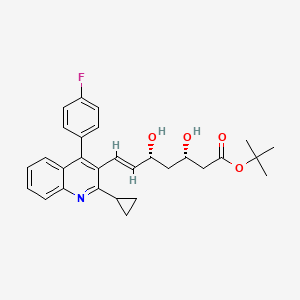
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
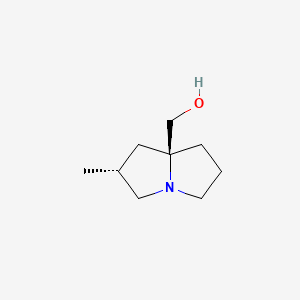
![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)
![2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)
